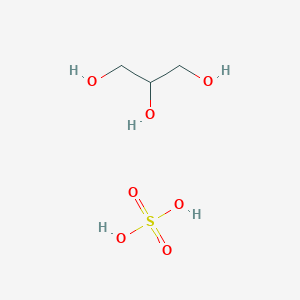

Propane-1,2,3-triol;sulfuric acid

Description

Properties

CAS No. |

52229-63-7 |

|---|---|

Molecular Formula |

C3H10O7S |

Molecular Weight |

190.17 g/mol |

IUPAC Name |

propane-1,2,3-triol;sulfuric acid |

InChI |

InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |

InChI Key |

BXNRKCXZILSQHE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Example Protocol

| Component | Quantity | Role |

|---|---|---|

| Glycerol | 69 parts | Substrate |

| 20% Oleum | 125 parts | Initial sulfation |

| 65% Oleum | 325 parts | Trisulfation agent |

| Nitrogen | 3 L/min | Excess SO₃ removal |

Procedure :

- Mix glycerol with 20% oleum at 20–25°C.

- Add 65% oleum gradually while maintaining 30–35°C.

- Age the mixture at 37–40°C for 1 hour.

- Purge with nitrogen to remove unreacted SO₃.

Outcome :

Gaseous Sulfur Trioxide Method

An alternative approach employs gaseous SO₃ diluted in an inert carrier gas (e.g., nitrogen or dry air) for direct sulfation. This method avoids liquid-phase side reactions and enhances scalability.

Critical Parameters

Process Optimization

- Two-Phase Temperature Control :

- Post-Reaction Purification :

Advantages :

- Higher yields (85–92%) compared to oleum-based methods.

- Reduced formation of dark-colored byproducts.

Emerging Catalytic Approaches

Recent studies explore sulfated metal-organic frameworks (MOFs) and alumina catalysts to enhance sulfation efficiency.

Sulfated Cu-MOF Catalysts

- Preparation : Hydrothermal synthesis of Cu-trimesic acid MOFs modified with sulfate groups.

- Performance :

- 98% glycerol conversion to solketal (a glycerol derivative).

- Reusability: Stable activity over 5 cycles.

Sulfated Alumina (SO₄²⁻/γ-Al₂O₃)

- Application : Esterification of glycerol with acetic acid.

- Conditions :

- Catalyst loading: 0.36 g.

- Acetic acid/glycerol ratio: 12:1.

- Temperature: 108.8°C.

Outcome :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

-

Esterification

- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .

-

Hydrolysis

- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .

Common Reagents and Conditions

Sulfuric Acid: Used as a catalyst in esterification reactions.

Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.

Major Products

Esters: Formed from the reaction of glycerol with carboxylic acids.

Scientific Research Applications

The available search results provide limited information about the applications of the compound "Propane-1,2,3-triol;sulfuric acid". The search results contain information about the chemical properties of similar compounds, but lack specific details and case studies for the requested compound.

Chemical Properties

- Molecular Formula and Weight Propane-1,2,3-triol, sulfuric acid has the molecular formula and a molecular weight of 190.17200 .

- Other Designations This compound is also referred to as 1,2,3-Propanetriol, sulfate . PubChem identifies related compounds with similar components, such as Azane;propane-1,2,3-triol;sulfuric acid () and Octadecanoic acid;propane-1,2,3-triol;sulfuric acid () .

Related Compounds and Their Applications

While direct applications of "Propane-1,2,3-triol;sulfuric acid" are not detailed in the search results, information on related compounds can provide some insight:

- Glycerin (Propane-1,2,3-triol) Glycerin, also known as propane-1,2,3-triol with the chemical formula , is used in various applications . It is used in the production of plastics and colorants, as a humectant in ointments and creams, and as a hygroscopic additive for copying ink . In medicine, it is used for the production of suppositories and as a drug for treating cerebral edemas . It is also used as a solvent for flavorings, as a softener, or as a humectant in the food industry (E 422) .

- Belzona 1111 Belzona 1111 exhibits varying degrees of chemical resistance to different substances . It shows "Excellent" resistance to 2-Methoxyethanol, Propan-1-ol (Propyl alcohol), Propylene glycol (1,2-Propanediol), and Secondary and Tertiary alcohols . It has "Good" resistance to Methanol (methyl alcohol) .

Mechanism of Action

The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:

Comparison with Similar Compounds

Glycerol Esters with Different Acids

- Reactivity: Sulfated esters exhibit higher hydrophilicity and acidity compared to non-sulfated esters due to the polar sulfate group .

- Synthesis: Sulfuric acid acts as both a catalyst (in esterification) and a reactant (in sulfation), whereas non-sulfated esters require milder catalysts like NaOH .

Sulfuric Acid Derivatives of Other Polyols

- Thermal Stability : Glycerol sulfates degrade at ~200°C, outperforming ethylene glycol sulfates (<150°C) but underperforming sorbitan sulfates (>250°C) due to differences in hydroxyl group arrangement .

Physicochemical Properties

Q & A

Q. Key Experimental Parameters :

- Acid concentration (≥95% H₂SO₄ for hydrolysis ).

- Temperature control (e.g., 290°C for gaseous phase dehydration ).

- Catalyst selection (homogeneous H₂SO₄ vs. heterogeneous catalysts like Al₂O₃-SO₄ ).

Advanced Question: How can researchers resolve contradictions in proposed mechanisms for sulfuric acid-catalyzed dehydration of propane-1,2,3-triol to acrylate versus propenal?

Methodological Answer:

Discrepancies in reaction pathways (e.g., acrylate vs. propenal formation) arise from differences in catalyst type , temperature , and reaction medium .

- Mechanistic Studies :

- Resolution Strategies :

Basic Question: What role does sulfuric acid play in esterification reactions involving propane-1,2,3-triol?

Methodological Answer:

Sulfuric acid primarily acts as a Brønsted acid catalyst in esterification, protonating carbonyl groups to enhance nucleophilic attack by glycerol’s hydroxyl groups.

- Reaction Setup :

- Key Considerations :

Advanced Question: What methodologies are recommended for analyzing the efficiency of heterogeneous sulfuric acid catalysts (e.g., ASA, TSA) in propane-1,2,3-triol transformations?

Methodological Answer:

Heterogeneous catalysts like alumina sulfuric acid (ASA) offer recyclability and reduced waste.

- Efficiency Metrics :

- Turnover Frequency (TOF) : Measure moles of product per catalyst site per hour.

- Reusability : Test catalytic activity over 5–10 cycles; ASA retains >90% efficiency after 5 uses .

- Characterization Techniques :

- Case Study : ASA-catalyzed glycerol dehydration achieves 85% propenal yield at 250°C, outperforming homogeneous H₂SO₄ .

Basic Question: How is sulfuric acid utilized in the purification and analysis of propane-1,2,3-triol derivatives?

Methodological Answer:

Sulfuric acid aids in desiccation , impurity removal , and derivatization for analytical workflows.

- Desiccation : Concentrated H₂SO₄ removes moisture from glycerol samples in air-sensitive reactions .

- Derivatization : Sulfonation of glycerol derivatives enhances volatility for GC-MS analysis .

- Impurity Removal : In petroleum refining, H₂SO₄ washes remove polar contaminants from glycerol-byproduct streams .

Advanced Question: What experimental approaches can distinguish between acid-catalyzed and acid-mediated pathways in sulfuric acid-dependent reactions of propane-1,2,3-triol?

Methodological Answer:

- Kinetic Profiling : Compare rate laws under varying H₂SO₄ concentrations. Acid-catalyzed reactions show first-order dependence on H⁺, while acid-mediated paths (e.g., sulfonation) require stoichiometric H₂SO₄ .

- Isotopic Labeling : Use deuterated H₂SO₄ (D₂SO₄) to track proton transfer in intermediates via MS/NMR .

- Control Experiments : Run reactions with neutralized acid or alternative catalysts (e.g., HCl) to isolate H₂SO₄-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.